Methyl 5-(4-Iodophenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(4-Iodophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-Iodophenyl)isoxazole-3-carboxylate typically involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . This reaction is often catalyzed by copper (I) or ruthenium (II) in a (3 + 2) cycloaddition reaction . The reaction conditions usually include the use of solvents such as methanol and the application of heat to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of microwave irradiation has been explored to reduce reaction times and improve yields . Additionally, metal-free synthetic routes are being developed to address the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-Iodophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Copper (I) and Ruthenium (II) Catalysts: For cycloaddition reactions.
Hydrazine Hydrate: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which can have different functional groups attached to the isoxazole ring .
Scientific Research Applications
Methyl 5-(4-Iodophenyl)isoxazole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of potential drug candidates due to its ability to interact with biological targets.
Material Science: The compound is used in the development of new materials with unique properties.
Biological Research: It is used as a tool to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of Methyl 5-(4-Iodophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-(4-Iodophenyl)isoxazole-3-carboxylate include:
- Methyl 5-(3-Iodophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Chlorophenyl)isoxazole-3-carboxylate
Uniqueness
This compound is unique due to the presence of the iodine atom, which can be easily substituted with other functional groups, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C11H8INO3 |
---|---|
Molecular Weight |
329.09 g/mol |
IUPAC Name |
methyl 5-(4-iodophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H8INO3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 |
InChI Key |
QSKRFRXLTMGVNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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